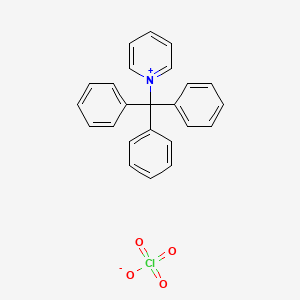
1-(Triphenylmethyl)pyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Triphenylmethyl)pyridin-1-ium perchlorate is a chemical compound with the molecular formula C24H20ClNO4. It is a pyridinium salt where the pyridine nitrogen is substituted with a triphenylmethyl group, and it is paired with a perchlorate anion. This compound is known for its stability and unique reactivity, making it a subject of interest in various chemical research fields .
Métodos De Preparación
The synthesis of 1-(Triphenylmethyl)pyridin-1-ium perchlorate typically involves the reaction of triphenylmethyl chloride with pyridine in the presence of a suitable base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
1-(Triphenylmethyl)pyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triphenylmethyl group can be substituted with other groups under appropriate conditions, often involving nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
1-(Triphenylmethyl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.
Biology: Research into its biological activity has shown potential antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for use in drug development, particularly for their potential as enzyme inhibitors.
Mecanismo De Acción
The mechanism by which 1-(Triphenylmethyl)pyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triphenylmethyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its targets. The perchlorate anion may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparación Con Compuestos Similares
1-(Triphenylmethyl)pyridin-1-ium perchlorate can be compared with other pyridinium salts, such as:
1-(Carboxymethyl)pyridinium chloride: This compound has a carboxymethyl group instead of a triphenylmethyl group, leading to different reactivity and applications.
1-(Cyanomethyl)pyridinium chloride:
The uniqueness of this compound lies in its stability and the specific steric effects provided by the triphenylmethyl group, which can influence its reactivity and interactions in various chemical and biological contexts .
Propiedades
Número CAS |
26156-83-2 |
|---|---|
Fórmula molecular |
C24H20ClNO4 |
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
1-tritylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H20N.ClHO4/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
KMRZCWAVQDTTLN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[N+]4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
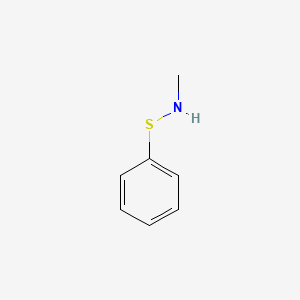
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)

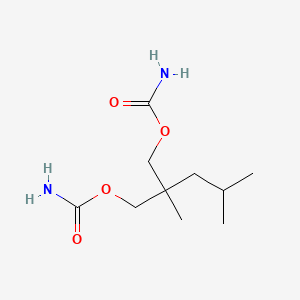
![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)

![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)
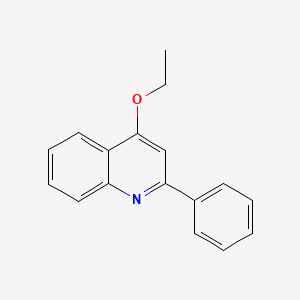
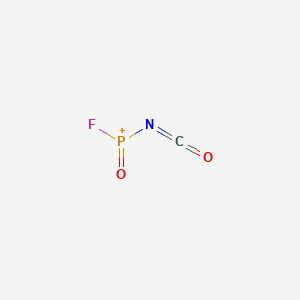
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)


